molecular formula C18H16N2O2 B8739538 4,6-Bis(4-methoxyphenyl)pyrimidine

4,6-Bis(4-methoxyphenyl)pyrimidine

Cat. No.: B8739538
M. Wt: 292.3 g/mol
InChI Key: JMJBXGKGOYAYNI-UHFFFAOYSA-N
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Description

4,6-Bis(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4,6-bis(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-18(20-12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3

InChI Key

JMJBXGKGOYAYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 5.01 g of 4,6-dichloropyrimidine, 10.32 g of 4-methoxyphenylboronic acid, 7.22 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, into the flask were further put 2.58 g of 4-methoxyphenylboronic acid, 1.81 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline, and was dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a ratio of 10:1, so that a pyrimidine derivative Hmodppm, which was the objective substance, was obtained (white powder, yield of 62%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (k-1) of Step 1 is shown below.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10.32 g
Type
reactant
Reaction Step Five
Quantity
7.22 g
Type
reactant
Reaction Step Six
Quantity
2.58 g
Type
reactant
Reaction Step Seven
Quantity
1.81 g
Type
reactant
Reaction Step Eight
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.29 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
5 mL
Type
solvent
Reaction Step Twelve

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